molecular formula C12H14F3NO B2516354 N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)aniline CAS No. 1397198-62-7

N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)aniline

Cat. No.: B2516354
CAS No.: 1397198-62-7
M. Wt: 245.245
InChI Key: KBGUVISBRSVWDY-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropylmethyl group, a methoxy group, and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by sequential nucleophilic substitution, methoxylation, and trifluoromethylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)benzamide
  • N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)phenylamine
  • N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)phenol

Uniqueness

N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxy group contributes to its reactivity and potential biological activity .

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-17-11-5-4-9(16-7-8-2-3-8)6-10(11)12(13,14)15/h4-6,8,16H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGUVISBRSVWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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